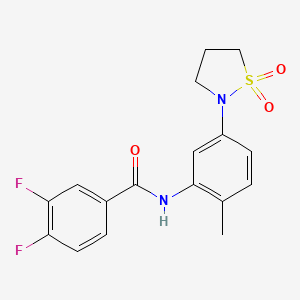

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide

CAS No.: 941886-52-8

Cat. No.: VC4491509

Molecular Formula: C17H16F2N2O3S

Molecular Weight: 366.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941886-52-8 |

|---|---|

| Molecular Formula | C17H16F2N2O3S |

| Molecular Weight | 366.38 |

| IUPAC Name | N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-difluorobenzamide |

| Standard InChI | InChI=1S/C17H16F2N2O3S/c1-11-3-5-13(21-7-2-8-25(21,23)24)10-16(11)20-17(22)12-4-6-14(18)15(19)9-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,22) |

| Standard InChI Key | BCTIDFLAFLHLLX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)F)F |

Introduction

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure containing an isothiazolidine-1,1-dioxide moiety, a methylphenyl group, and a difluorobenzamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis and Characterization

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide typically involves:

-

Intermediate Formation: Preparation of the isothiazolidine ring through cyclization reactions.

-

Coupling Reaction: Attachment of the methylphenyl group to the isothiazolidine core.

-

Amide Bond Formation: Reaction with a difluorobenzoyl chloride derivative to form the final product.

Characterization methods include:

-

Nuclear Magnetic Resonance (NMR): For structural confirmation.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups such as C=O and S=O.

Biological Activities

This compound may exhibit properties such as:

-

Anti-inflammatory Activity: The sulfonamide moiety is known for its ability to inhibit enzymes like carbonic anhydrase.

-

Anticancer Potential: Fluorinated compounds often show enhanced bioactivity due to increased metabolic stability and binding affinity for biological targets.

-

Enzyme Inhibition: The amide bond and aromatic substitutions could interact with enzymes like proteases or kinases.

Applications in Medicinal Chemistry

The compound's structure makes it a candidate for:

-

Development of anti-inflammatory drugs targeting pathways like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Design of anticancer agents due to its potential interaction with DNA or proteins involved in cell proliferation.

-

Exploration as an antimicrobial agent, given the activity of sulfonamides against bacterial enzymes.

Data Table

| Property | Details |

|---|---|

| Molecular Formula | C15H12F2N2O3S |

| Molecular Weight | 342.33 g/mol |

| Functional Groups | Sulfonamide, Benzamide |

| Potential Biological Activity | Anti-inflammatory, Anticancer |

| Characterization Techniques | NMR, MS, IR |

Future Research Directions

Further studies are needed to:

-

Evaluate its pharmacokinetics and bioavailability in vivo.

-

Conduct molecular docking studies to predict binding affinities with biological targets.

-

Perform cytotoxicity assays on cancer cell lines to confirm anticancer potential.

-

Investigate its effects on inflammatory pathways in preclinical models.

This compound represents a promising scaffold for drug discovery efforts due to its diverse functional groups and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume